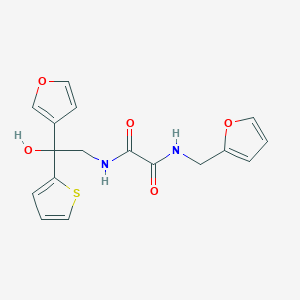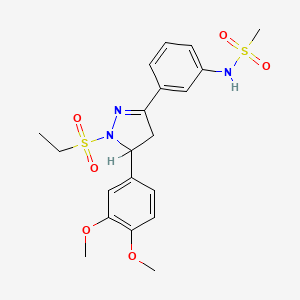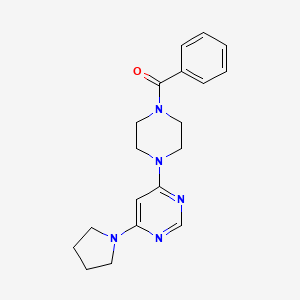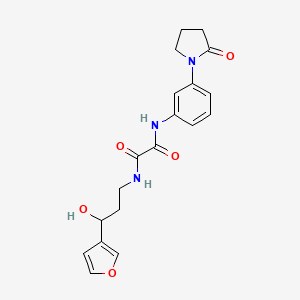![molecular formula C27H27N3O6 B2877204 3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891129-34-3](/img/structure/B2877204.png)
3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often starts from benzoic acid or its derivatives and amine derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds is determined using techniques like IR, 1H NMR, 13C NMR spectroscopy . The linear formula for a similar compound is C17H19NO5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the use of TEA as a base and THF as a solvent . The yields of the reactions can vary .Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activities
1,3,4-Oxadiazoles have been synthesized and studied for their herbicidal activities. These compounds show potential in controlling di-cotyledonous and mono-cotyledonous weeds, suggesting their application in agriculture to improve crop yield and manage weed growth efficiently. The study of these derivatives indicates a promising area for the development of new herbicides based on the 1,3,4-oxadiazole scaffold (Bao, 2008).
Anticancer Evaluation
Further research into the 1,3,4-oxadiazole derivatives has explored their anticancer potential. Specific derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential of 1,3,4-oxadiazoles in the development of novel anticancer agents, contributing to the ongoing search for effective cancer therapies (Ravinaik et al., 2021).
Photo-Physical Characteristics
The photo-physical characteristics of 1,3,4-oxadiazole derivatives have been a subject of interest, particularly their absorption-emission properties and stability. Studies in this area can lead to applications in fluorescent materials and sensors, exploiting the unique optical properties of these compounds for technological and analytical purposes (Padalkar et al., 2011).
Spectral-Luminescent Properties
Investigations into the spectral-luminescent properties of oxadiazole derivatives offer insights into their potential use in optoelectronic devices. These studies provide a foundation for the development of materials with specific luminescent characteristics, suitable for applications in light-emitting devices, lasers, and fluorescence-based sensors (Mikhailov et al., 2018).
Antimicrobial Assessment
The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been explored, showing effectiveness against a range of bacteria and fungi. This research contributes to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance and the need for novel compounds with unique mechanisms of action (Elmagd et al., 2017).
Eigenschaften
IUPAC Name |
3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-4-32-22-16-19(17-23(33-5-2)24(22)34-6-3)26-29-30-27(36-26)28-25(31)18-11-10-14-21(15-18)35-20-12-8-7-9-13-20/h7-17H,4-6H2,1-3H3,(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCCXDFOTIVVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877122.png)
![(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2877123.png)


![3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2877126.png)

![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)
![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate](/img/structure/B2877134.png)
![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)


